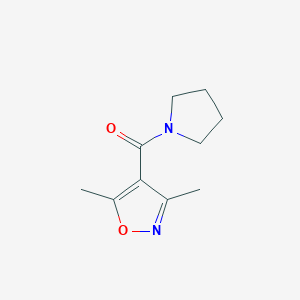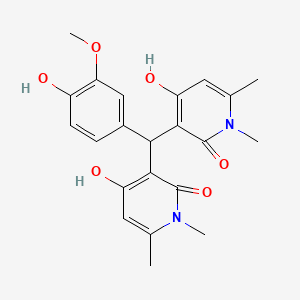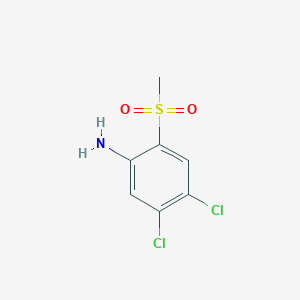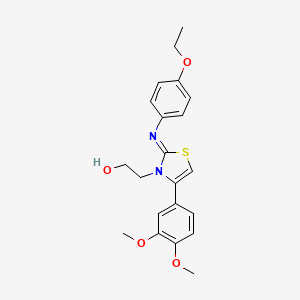
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, dimethoxyphenyl, and ethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole ring reacts with a dimethoxyphenyl halide.
Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine, such as 4-ethoxyaniline, under dehydrating conditions.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the thiazole ring, which can be done through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)acetaldehyde or the corresponding carboxylic acid.
Reduction: Formation of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)amino)thiazol-3(2H)-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its efficacy and safety in treating various diseases, particularly those involving microbial infections or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other industrial products.
作用機序
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. In anticancer applications, it might induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.
類似化合物との比較
Similar Compounds
- (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
- (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)propanol
Uniqueness
Compared to similar compounds, (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-ethoxyphenyl)imino)thiazol-3(2H)-yl)ethanol may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of both dimethoxy and ethoxy groups can influence its solubility, reactivity, and interaction with biological targets, potentially making it more effective in certain applications.
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-27-17-8-6-16(7-9-17)22-21-23(11-12-24)18(14-28-21)15-5-10-19(25-2)20(13-15)26-3/h5-10,13-14,24H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWWBJFUIVURBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
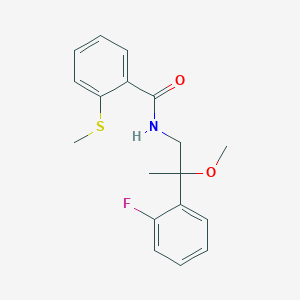
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide](/img/structure/B2892317.png)
![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
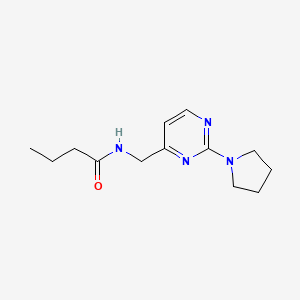
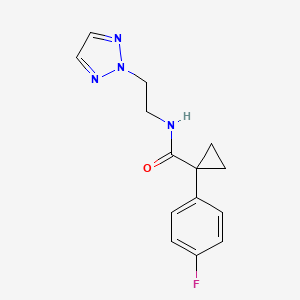
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)
![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)
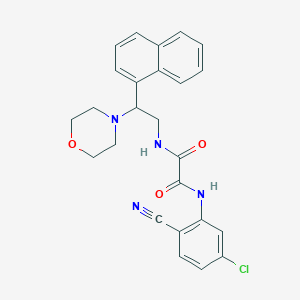
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)
![(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2892333.png)
